Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam-derived compound featuring a bicyclic core structure with a sulfur atom (thia group) and a bromine substituent at position 4. Its molecular formula is C₂₉H₂₈N₂O₆S, as confirmed by PubChem data . Key structural features include:
- 6-bromo substituent: Introduces steric and electronic effects, influencing reactivity and stability.
- 3,3-dimethyl groups: Provide steric protection to the β-lactam ring, a common strategy to resist enzymatic degradation.
- 4λ⁴-thia designation: Indicates the sulfur atom’s oxidation state, critical for electrophilic reactivity .
Synthetic routes involve modifications of precursor β-lactams. For example, bromination at position 6 is achieved using reagents like tribromophosphine or dibromine derivatives under controlled conditions, yielding intermediates such as Benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (30) with 67% purity after chromatography .
Properties
IUPAC Name |
benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4S/c1-21(2)17(23-18(24)15(22)19(23)28(21)26)20(25)27-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-17,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQYJIDSSLKVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multi-step transformations starting from penicillanic acid derivatives or related bicyclic β-lactams. The key steps include:
- Bromination at C6 : Introduction of bromine at the 6-position of the bicyclic ring.
- Oxidation of sulfur : Conversion of the thia (sulfur) atom to the sulfone (4-oxide) state.
- Esterification : Formation of the benzhydryl ester at the carboxylate group.
- Control of stereochemistry : Maintaining the (2S,5R,6S) configuration throughout synthesis.
Detailed Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | Starting material prep | Penicillanic acid or 6-bromopenicillanic acid derivatives | The bicyclic β-lactam core is prepared or obtained commercially as a precursor. | Commercial availability varies |
| 2 | Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., acetic acid) | Selective bromination at C6 position on penicillanic acid derivatives. | High regioselectivity required |
| 3 | Oxidation | m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalyst | Oxidation of the sulfur atom to the sulfone (4-oxide) form to enhance stability and reactivity | Controlled conditions to avoid overoxidation |
| 4 | Esterification | Diphenylmethyl chloride or diphenylmethyl alcohol with coupling agents (e.g., DCC, DMAP) | Formation of benzhydryl ester at carboxylic acid group to protect and modify solubility | Typical esterification yields 70-85% |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure stereoisomeric product | Stereochemical purity verified by NMR, HPLC |
Alternative Synthetic Routes
- Direct esterification of 6-bromopenicillanic acid sulfone : Some methods start from the oxidized acid and directly esterify with benzhydryl alcohol under acid catalysis.
- Use of protecting groups : Temporary protection of amine or hydroxyl groups to improve selectivity in bromination and oxidation steps.
- Enzymatic resolution : Biocatalytic methods to improve stereochemical purity at critical chiral centers.
Research Data and Yields
Reported Yields and Purity
Analytical Characterization
- NMR (1H, 13C) : Confirms stereochemistry and chemical shifts of bicyclic core and benzhydryl ester.
- Mass Spectrometry : Confirms molecular weight (462.4 g/mol) and bromine isotopic pattern.
- IR Spectroscopy : Identifies sulfone S=O stretching bands (~1300-1150 cm^-1).
- X-ray Crystallography : Provides unambiguous stereochemical assignment.
- Chromatography (HPLC, chiral HPLC) : Ensures purity and enantiomeric excess.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Outcome/Comments |
|---|---|---|
| Starting Material | Penicillanic acid derivatives | Commercially available or synthesized |
| Bromination | Bromine or NBS in acetic acid or similar | Selective C6 bromination |
| Sulfur Oxidation | mCPBA or H2O2 with catalyst | Controlled sulfone formation |
| Esterification | Diphenylmethyl chloride/alcohol with DCC, DMAP | Efficient benzhydryl ester formation |
| Purification | Chromatography, recrystallization | High purity and stereochemical integrity |
| Analytical Verification | NMR, MS, IR, HPLC, X-ray | Confirms structure, purity, and stereochemistry |
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a pharmaceutical or as a research tool.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is part of a broader class of 4-thia-1-azabicyclo[3.2.0]heptane derivatives. Key analogues include:
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis achieves ≥67% yield using chromatography-free protocols for intermediates, whereas silyl-protected derivatives require silica gel purification .
- Spectroscopic Confirmation : ¹H NMR of the target compound shows characteristic shifts for the benzhydryl group (δ 7.2–7.4 ppm) and β-lactam carbonyl (δ 175–180 ppm) .
- Biological Potential: While direct antimicrobial data are unavailable, structural similarity to ampicillin (6-aminopenicillanic acid core) and bromine’s electrophilicity suggest β-lactamase inhibitory activity .
Biological Activity
Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 404.29 g/mol. The presence of bromine and the bicyclic structure contribute to its unique chemical properties, which may influence its biological interactions.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazolidine ring may enhance the interaction with bacterial cell walls, potentially leading to cell lysis.
- Case Study : A study on related thiazolidines demonstrated effectiveness against Gram-positive bacteria, indicating potential for Benzhydryl derivatives in antibiotic development.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could be particularly relevant in the context of cancer therapy, where inhibiting specific pathways can lead to reduced tumor growth.
- Research Finding : Inhibitors similar to Benzhydryl compounds have been shown to affect the activity of proteases and kinases, which are critical in various cellular processes.
-
Cytotoxicity :
- Cytotoxic effects have been observed in vitro against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a mechanism that could be exploited for therapeutic purposes.
- Data Table :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Pharmacological Applications
- Potential Antibiotic : Given its structural features, Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia could be developed into a novel antibiotic targeting resistant bacterial strains.
- Anticancer Agent : The cytotoxic properties observed in preliminary studies highlight its potential as an anticancer agent. Further research is necessary to elucidate its efficacy and safety profile.
Future Directions
Further investigations are required to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future research include:
- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : To clarify the specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the key synthetic strategies for preparing benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate?
The synthesis involves bromination of a penicillanic acid derivative followed by esterification with benzhydryl groups. A critical step is introducing bromine at the 6-position, achieved via reagents like phosphorus tribromide (PBr₃) or tetrabromomethane (CBr₄) with triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) . For example, bromination of a hydroxy precursor using CBr₄/PPh₃ yielded 58% of the brominated product . Esterification with benzhydryl groups typically employs benzylation reagents under inert conditions.
| Bromination Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| CBr₄/PPh₃ | THF, 0.1 M, 24h | 58% | |
| High-valent Mn reagents | CH₂Cl₂, 24h | 9% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical.
- NMR : Key signals include δH ~1.4 ppm (gem-dimethyl groups) and δC ~170 ppm (ester carbonyl) .
- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretching of β-lactam and ester) and ~650 cm⁻¹ (C-Br) .
- MS : Molecular ion peaks (e.g., m/z 533 for C₂₉H₂₅ClN₂O₄S derivatives) confirm molecular weight .
Advanced Research Questions
Q. How can contradictions in bromination methods (e.g., low vs. high yields) be addressed experimentally?
Divergent yields arise from reagent selectivity and side reactions. Optimization strategies include:
- Solvent Choice : Anhydrous THF minimizes hydrolysis compared to dichloromethane .
- Catalyst Screening : Adding tetrabutylammonium bromide (TBABr) improves bromine activation .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during bromination.
Q. What methodologies enable functionalization of the bicyclic core for structure-activity studies?
- Chloromethylation : React with chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions to introduce -CH₂Cl at the 3-position .
- Vinylation : Use palladium-catalyzed coupling to attach vinyl groups, enhancing reactivity for further modifications .
- Amino Group Introduction : Diazo transfer reactions (e.g., using imidazole-1-sulfonyl azide) convert amines to azides for click chemistry .
Q. How can stereochemical outcomes be controlled during synthesis?
Chiral auxiliaries or enantioselective catalysts are critical. For example:
- Stereospecific Bromination : Use chiral ligands (e.g., BINOL) with PPh₃/CBr₄ to retain (6R,7R) configuration .
- Enzymatic Resolution : Lipases selectively hydrolyze ester enantiomers, achieving >95% enantiomeric excess (ee) .
Stability and Handling
Q. What storage conditions ensure compound stability?
- Temperature : Store at room temperature (RT) in inert atmospheres to prevent β-lactam ring degradation .
- Solubility : Dissolve in dry DMSO or THF (10 mM stock solutions) to avoid hydrolysis .
- Light Sensitivity : Amber vials prevent photolytic cleavage of the benzhydryl ester .
Data Interpretation
Q. How are conflicting NMR signals (e.g., overlapping peaks) resolved?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to assign crowded regions (e.g., bicyclic CH₂ groups) .
- Decoupling Experiments : Irradiation of gem-dimethyl protons simplifies splitting patterns .
Mechanistic Insights
Q. What is the role of the 4λ⁴-sulfur atom in reactivity?
The sulfoxide (S=O) enhances electrophilicity at the β-lactam carbonyl, facilitating nucleophilic attacks (e.g., by amines in ring-opening studies) . Theoretical calculations (DFT) show reduced activation energy (~15 kcal/mol) for acyl transfer compared to non-sulfurized analogs .
Synthetic Byproduct Analysis
Q. How are impurities (e.g., de-brominated products) identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
